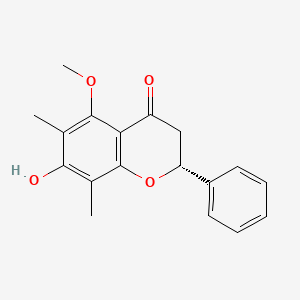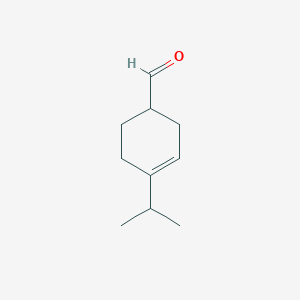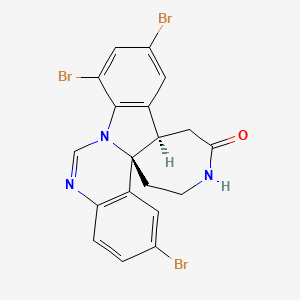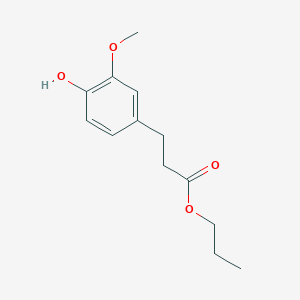
Propyl dihydroferulate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl dihydroferulate is a carboxylic ester that is the propyl ester of dihydroferulic acid. It is a carboxylic ester, an aromatic ester and a member of phenols. It derives from a 3-phenylpropionic acid.
Scientific Research Applications
Antifungal Activity
Propyl dihydroferulate exhibits strong antifungal properties, particularly against yeasts and molds such as Saccharomyces cerevisiae, Aspergillus fumigatus, and A. flavus. In a comparative study of dihydroferulic acid esters, the propyl ester variant showed over 98% growth inhibition of S. cerevisiae at a concentration of 5 mM, highlighting its potent antifungal activity. This suggests its potential application in developing antifungal agents or preservatives in various industries, including food preservation and pharmaceuticals (J. Beck, Jong H. Kim, B. Campbell, S. Chou, 2007).
Chemical Synthesis and Catalysis
The catalytic properties of this compound have been explored in the synthesis of organic compounds, notably in the reactive distillation process for synthesizing esters such as n-propyl propionate. This compound plays a crucial role in the synthesis process, demonstrating the potential of this compound derivatives in catalyzing chemical reactions, which could be beneficial for industrial applications in chemical manufacturing (T. Keller, Jan Muendges, A. Jantharasuk, C. A. González-Rugerio, H. Moritz, P. Kreis, A. Górak, 2011).
Potential in Hydrogen Production and Environmental Applications
Innovative applications of this compound derivatives in photocatalytic processes for hydrogen production have been reported. For instance, the photocatalytic splitting of alcohols into hydrogen and corresponding carbonyl compounds using modified catalysts suggests the role of this compound derivatives in enhancing the efficiency of hydrogen production. This opens new avenues for research in renewable energy and environmental sustainability (Zhigang Chai, T. Zeng, Qi Li, Liang‐Qiu Lu, W. Xiao, Dongsheng Xu, 2016).
properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
propyl 3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C13H18O4/c1-3-8-17-13(15)7-5-10-4-6-11(14)12(9-10)16-2/h4,6,9,14H,3,5,7-8H2,1-2H3 |
InChI Key |
SPWKTSDNFHMAMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





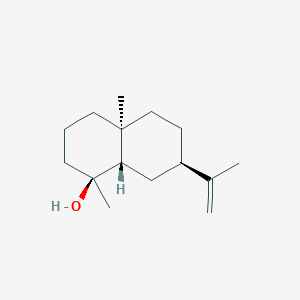
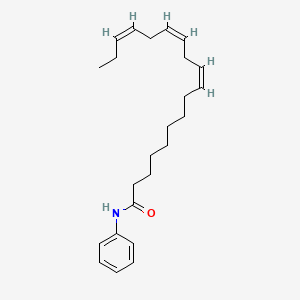

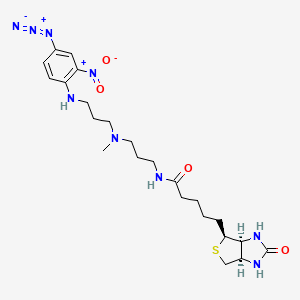
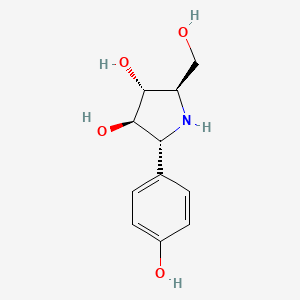
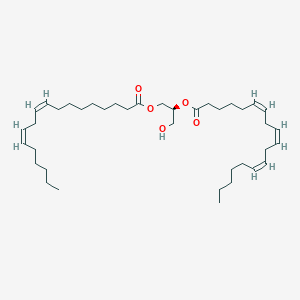

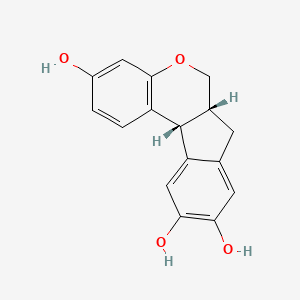
![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)
